N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-10-6-5-7-15(12(10)3)20-16(24)9-27-19-23-22-18(28-19)21-17(25)14-8-11(2)26-13(14)4/h5-8H,9H2,1-4H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGRIBRPGRAEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(OC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits potential biological activities due to its unique structural features, including a thiadiazole ring and various functional groups that suggest interactions with biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 378.51 g/mol. The presence of multiple functional groups enhances its interaction potential with various biological systems.
1. Anticancer Properties
Preliminary studies indicate that compounds with similar structural features to this compound may exhibit anticancer activity . Research has shown that thiadiazole derivatives can inhibit deubiquitylating enzymes involved in tumor progression. For instance, one study highlighted that specific thiadiazole derivatives demonstrated significant inhibitory effects on cancer cell lines through enzyme modulation .
2. MAO Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating various neurological disorders. The structure of this compound suggests potential MAO inhibitory activity. A study on related thiadiazole compounds found that they could effectively inhibit MAO-A and MAO-B isoforms . The inhibition mechanism was further elucidated through enzyme kinetic studies and molecular docking simulations.
| Compound | IC50 Value (μM) | Inhibition Type |
|---|---|---|
| Compound A (Thiadiazole derivative) | 0.060 ± 0.002 | MAO-A |
| Compound B (Related structure) | 0.241 ± 0.011 | MAO-A |
Case Studies
Several studies have been conducted on related thiadiazole compounds to assess their biological activities:
-
Study on MAO Inhibition : A series of thiadiazole derivatives were synthesized and tested for their MAO inhibitory activity using fluorometric methods. Compounds with specific substitutions exhibited varying degrees of inhibition against MAO-A and MAO-B isoforms .
- Findings : The most potent inhibitor had an IC50 value of 0.060 μM against MAO-A.
-
Anticancer Activity Assessment : Research involving the synthesis of novel thiadiazole derivatives indicated promising anticancer activity in vitro against several cancer cell lines .
- Findings : Compounds demonstrated significant cytotoxic effects and were proposed as lead candidates for further development.
Q & A
Q. Basic
- NMR Spectroscopy : - and -NMR (400 MHz, DMSO-d6) identify proton environments and carbon frameworks, confirming substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- TLC : Merck Silica Gel 60 F254 plates monitor reaction progress and purity (>95%) .
How can reaction conditions be systematically optimized to improve yield and purity?
Q. Advanced
- Design of Experiments (DoE) : Use statistical models to test variables like solvent polarity (e.g., acetonitrile vs. DMF), temperature (reflux vs. room temperature), and catalyst loading (e.g., iodine stoichiometry) .
- Kinetic Studies : Track reaction progress via in-line FT-IR or HPLC to identify rate-limiting steps .
- Solvent Optimization : Polar aprotic solvents (DMF) enhance cyclization efficiency, while non-polar solvents improve intermediate stability .
What strategies are employed to analyze structure-activity relationships (SAR) for its biological activity?
Q. Advanced
- Substituent Variation : Compare analogs with modified phenyl (e.g., 2,3-dimethyl vs. 4-ethoxyphenyl) or thiadiazole groups to assess antimicrobial or antitumor activity shifts .
- Electron-Withdrawing/Donating Groups : Chlorine or methoxy substituents alter electrophilicity, impacting interactions with enzyme active sites (e.g., cytochrome P450) .
- In Silico Docking : Molecular dynamics simulations predict binding affinities to targets like E. coli DNA gyrase or human kinases .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Assay Standardization : Discrepancies may arise from variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or pH-dependent solubility .
- Control for Substituent Effects : Conflicting antioxidant results (e.g., IC50 variability) may stem from electron-donating groups (e.g., -OCH3) enhancing radical scavenging in specific solvents .
- Dose-Response Curves : Re-evaluate IC50 values using consistent cell lines (e.g., HepG2 for cytotoxicity) .
What in silico methods predict interactions with biological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina simulate binding to ATP-binding pockets (e.g., EGFR tyrosine kinase) using crystal structures from the PDB .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate logP values or Hammett constants (σ) with antimicrobial potency .
- ADMET Prediction : SwissADME or pkCSM software forecast pharmacokinetic properties (e.g., BBB permeability) to prioritize derivatives .
What purification techniques are effective post-synthesis?
Q. Basic
- Column Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate thiadiazole and furan intermediates .
- Recrystallization : Ethanol/water mixtures improve crystallinity and remove unreacted starting materials .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (>99% purity) .
How can derivatives be designed to enhance pharmacological properties?
Q. Advanced
- Bioisosteric Replacement : Substitute the 2,5-dimethylfuran with a thiophene ring to improve metabolic stability .
- Pro-drug Strategies : Introduce ester groups at the carboxamide moiety for enhanced bioavailability .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., triazoles) to target multiple pathways (e.g., antifungal + anti-inflammatory) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
